8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
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Overview
Description
8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.61 g/mol . It is characterized by the presence of a chloro substituent at the 8th position and a carbaldehyde group at the 6th position on the benzodioxine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 8-chloro-1,4-benzodioxane.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is explored for its potential pharmacological properties and is used in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro substituent may also influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be compared with similar compounds such as:
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: This compound has a bromo substituent instead of a chloro substituent, which may affect its reactivity and applications.
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: Lacks the chloro substituent, which can influence its chemical properties and reactivity.
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGAQWLVFYMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851398-61-3 |
Source
|
Record name | 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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